molecular formula C20H23N3O3 B5522422 1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine

1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B5522422
M. Wt: 353.4 g/mol
InChI Key: LFQJWVVQSSHALC-UHFFFAOYSA-N
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Description

1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17394160 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Receptor Affinity

Novel Spiropiperidines as Highly Potent and Subtype Selective σ-Receptor Ligands

  • Research has led to the preparation of spiropiperidines with significant affinity for σ1 and σ2 receptors, indicating potential for neurological studies and therapeutic applications. These compounds, including variations with methoxy groups and benzyl residues, demonstrate high σ1-receptor affinity, providing a basis for further development of σ-receptor ligands with potential clinical applications (Maier & Wünsch, 2002).

Quantum Studies and Thermodynamic Properties

Synthesis, Spectral Analysis, Quantum Studies, NLO, and Thermodynamic Properties

  • A novel compound was synthesized and characterized, showing high reactivity and stability, with theoretical and experimental analyses including NBO analysis and thermodynamic properties. This research highlights the compound's potential for various scientific applications, including materials science and pharmaceuticals (Halim & Ibrahim, 2022).

Antimicrobial and Inhibitory Activities

Novel Bis(pyrazole-benzofuran) Hybrids Possessing Piperazine Linker

  • This study introduced compounds with significant antibacterial efficacy and biofilm inhibition activities, illustrating their potential as antimicrobial agents. The research emphasizes the synthesis of compounds with a piperazine linker, demonstrating their importance in developing new antibacterial drugs (Mekky & Sanad, 2020).

Molecular Interaction and Pharmacological Properties

Molecular Interaction of Antagonist with CB1 Cannabinoid Receptor

  • Investigation into the structural and functional properties of compounds targeting the CB1 receptor offers insights into drug design and receptor interaction. This research provides a basis for understanding the mechanism of action of potential therapeutic agents (Shim et al., 2002).

Properties

IUPAC Name

(6-methoxy-3-methyl-1-benzofuran-2-yl)-[2-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-15-8-7-14(25-3)12-18(15)26-19(13)20(24)23-10-5-4-6-17(23)16-9-11-22(2)21-16/h7-9,11-12,17H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQJWVVQSSHALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCCC3C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.